molecular formula C9H9NO5 B1463952 2-((4-Nitrobenzyl)oxy)acetic acid CAS No. 35513-01-0

2-((4-Nitrobenzyl)oxy)acetic acid

Cat. No. B1463952
CAS RN: 35513-01-0
M. Wt: 211.17 g/mol
InChI Key: AWTUONVPXUICHT-UHFFFAOYSA-N
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Description

“2-((4-Nitrobenzyl)oxy)acetic acid” is a chemical compound used in scientific research1. It has immense potential for applications in drug development, organic synthesis, and catalysis due to its unique properties and reactivity1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol” involves a reaction of “2,3,5-trimethylbenzene-1,4-diol” with acetic acid and acetic anhydride2. However, the exact synthesis process for “2-((4-Nitrobenzyl)oxy)acetic acid” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “2-((4-Nitrobenzyl)oxy)acetic acid” is not explicitly provided in the available resources. However, it can be inferred that it contains a nitrobenzyl group attached to an oxyacetic acid group.



Chemical Reactions Analysis

The specific chemical reactions involving “2-((4-Nitrobenzyl)oxy)acetic acid” are not detailed in the available resources. However, reactions at the benzylic position, which is present in this compound, typically involve free radical bromination, nucleophilic substitution, and oxidation3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-((4-Nitrobenzyl)oxy)acetic acid” are not detailed in the available resources. However, it is mentioned that this compound is a versatile chemical compound used in scientific research, indicating its stability and reactivity1.


Scientific Research Applications

Organic Synthesis and Protective Group Chemistry

  • Selective Removability and Protecting Group Utility : (2-Nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, serves as a protective group for hydroxyl functions in organic synthesis. Its selective removability under mild conditions without affecting other sensitive functional groups highlights its utility in complex molecule synthesis (Daragics & Fügedi, 2010).

Photoreactive Materials and Linkers

  • Photocleavable Linkers : The design of photocleavable linkers based on the 4-acetyl-2-nitrobenzyl moiety for selective and orthogonal disconnection of attached groups upon irradiation demonstrates the potential of nitrobenzyl derivatives in the development of light-responsive materials (Kammari et al., 2010).

Catalysis and Surface Modification

  • Decarboxylation and Surface Modification : Research on the spontaneous decomposition of 4-nitrophenylacetic acid and its ability to generate radicals that can modify carbon surfaces underscores its role in catalysis and materials science. This process facilitates the generation of hydrogen and the creation of covalently modified surfaces with 4-nitrobenzyl groups, showcasing the compound's utility in surface science and catalysis (Ramírez-Delgado et al., 2017).

Chemical Reactivity and Mechanistic Insights

  • Nitro-Mannich Reaction for Synthesizing 1,2-Diamines : The role of acetic acid in promoting the addition of lithium nitropropanate to aldimines, leading to the synthesis of β-nitroamines, exemplifies the use of nitrobenzyl derivatives in understanding and enhancing chemical reactivity for the production of valuable organic compounds (Anderson et al., 2005).

Environmental and Green Chemistry

  • Mild and Environmentally Benign Catalysis : A novel 3-nitrobenzeneboronic acid showcased as an efficient catalyst for the acetylation of alcohols under solvent-free conditions represents the compound's application in promoting environmentally friendly chemical transformations (Tale & Adude, 2006).

Safety And Hazards

The safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled56. However, the specific safety and hazards associated with “2-((4-Nitrobenzyl)oxy)acetic acid” are not explicitly mentioned in the available resources.


Future Directions

“2-((4-Nitrobenzyl)oxy)acetic acid” offers immense potential for applications in drug development, organic synthesis, and catalysis due to its unique properties and reactivity1. Its future directions could involve further exploration of these applications, as well as a more detailed investigation of its synthesis, properties, and safety profile.


Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUONVPXUICHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Nitrobenzyl)oxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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